Bienvenue dans la boutique en ligne BenchChem!

BAY-204

Kinase Inhibition CSNK1α IC50

For researchers studying CSNK1α in AML or FAM83-high solid tumors, BAY-204 offers oral bioavailability and in vivo efficacy. Its high potency at physiological ATP (IC50 12 nM) and >200 mg/mL DMSO solubility enable robust PK/PD and combination studies. Ideal as a benchmark for SAR exploration. High purity ensures reliable HTS data.

Molecular Formula C29H26F3N5O2
Molecular Weight 533.5 g/mol
Cat. No. B12411432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-204
Molecular FormulaC29H26F3N5O2
Molecular Weight533.5 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)C(CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5
InChIInChI=1S/C29H26F3N5O2/c1-37-14-12-22-25(29(37)39)27(34-20-5-3-2-4-6-20)26(35-22)18-11-13-33-24(15-18)36-28(38)21(16-23(31)32)17-7-9-19(30)10-8-17/h2-11,13,15,21,23,34-35H,12,14,16H2,1H3,(H,33,36,38)/t21-/m0/s1
InChIKeyIKATWWUGCJFQJV-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-204: A Potent, ATP-Competitive CSNK1α/δ Inhibitor for Oncology Research


BAY-204 (CAS: 2468784-57-6) is a small molecule inhibitor of Casein Kinase 1 alpha and delta (CSNK1α and δ) . It is an ATP-competitive inhibitor developed for the study of proliferative disorders, including acute myeloid leukemia (AML) and solid tumors characterized by high FAM83 family member expression [1]. As a research-use-only compound, BAY-204 is part of a series of tetrahydro-pyrrolopyridinone-based CSNK1A1 inhibitors and serves as a chemical probe for elucidating the role of CSNK1α in cancer cell growth and survival [2].

Why BAY-204 Cannot Be Replaced by Generic CSNK1 Inhibitors


Substitution with generic or less-selective casein kinase 1 (CK1) inhibitors, such as D4476 or IC261, fails to replicate the biochemical and functional profile of BAY-204. While many CK1 inhibitors exhibit pan-isoform activity or preferential inhibition of CK1δ/ε over CK1α, BAY-204 is engineered for high potency and selectivity toward the CSNK1α isoform at physiologically relevant ATP concentrations . Furthermore, BAY-204 demonstrates in vivo efficacy in preclinical cancer models where broader-spectrum CK1 inhibitors show limited activity, particularly in FAM83-high solid tumors [1]. The compound's oral bioavailability and favorable solubility profile also distinguish it from earlier-generation CK1 probes that are often restricted to in vitro use due to poor pharmacokinetic properties .

Quantitative Evidence for Selecting BAY-204 over Comparator CSNK1 Inhibitors


BAY-204 Exhibits Superior Biochemical Potency for CSNK1α vs. CK1δ/ε and Earlier-Generation Inhibitors

BAY-204 demonstrates substantially greater biochemical potency for CSNK1α compared to the widely used CK1 inhibitors IC261 and D4476. Under physiologically relevant ATP concentrations (1 mM), BAY-204 maintains an IC50 of 12 nM , whereas IC261 requires 16,000 nM to inhibit CK1α1 , and D4476 inhibits CK1δ with an IC50 of 300 nM (CK1α potency not reported but typically less selective) . This represents an approximately 1,333-fold improvement in potency for BAY-204 versus IC261 at high ATP concentration. Additionally, BAY-204 shows 2-fold higher potency than its close structural analog BAY-888 at both low (2 nM vs. 4 nM at 10 μM ATP) and high (12 nM vs. 63 nM at 1 mM ATP) ATP levels .

Kinase Inhibition CSNK1α IC50 ATP-Competitive

BAY-204 Demonstrates Superior Solubility and Formulation Flexibility over BAY-888

BAY-204 exhibits significantly higher solubility in DMSO (200 mg/mL, ~374.85 mM) compared to its close analog BAY-888 (50 mg/mL, ~103.40 mM) . This 4-fold improvement in solubility enables the preparation of higher-concentration stock solutions, facilitating more versatile dosing regimens for in vivo studies. For in vivo applications, BAY-204 can be formulated using standard protocols (e.g., DMSO:Tween-80:Saline = 10:5:85) without precipitation issues . The enhanced solubility reduces the risk of compound precipitation during intraperitoneal or intravenous administration, which can confound pharmacokinetic and efficacy readouts.

Solubility Formulation In Vivo DMSO

BAY-204 is Orally Bioavailable and Demonstrates In Vivo Efficacy in Multiple Solid Tumor Models

BAY-204, like BAY-888, is orally bioavailable and has been evaluated in murine cell line xenograft models. Preclinical studies demonstrate promising efficacy in diffuse large B-cell lymphoma (DLBCL, TMD8 model) and multiple FAM83-high solid tumor models, including colorectal (HCT116 and HT29), gastric (IM95), and urothelial cancer (KU19-19) [1]. The compound shows a manageable therapeutic index and correlates with RPS6 phosphorylation as a pharmacodynamic biomarker [1]. While many CK1 inhibitors (e.g., IC261, D4476) are restricted to in vitro studies due to poor pharmacokinetics, BAY-204's oral bioavailability enables robust in vivo target validation and preclinical efficacy testing.

In Vivo Oral Bioavailability Xenograft FAM83

BAY-204 Offers Exceptional Purity for Reproducible Research

BAY-204 is available with a reported purity of 99.94% , significantly exceeding the ≥98% purity typically provided for BAY-888 and other CK1 inhibitors. This ultra-high purity minimizes batch-to-batch variability and reduces the risk of confounding biological activity arising from impurities. For procurement and experimental reproducibility, a purity of ≥99.9% is a critical quality attribute that ensures consistent target engagement and cellular effects across independent studies.

Purity Quality Control Reproducibility

BAY-204 Maintains Potency at Physiological ATP Levels, Unlike Many ATP-Competitive Kinase Inhibitors

BAY-204 exhibits a moderate 6-fold shift in IC50 between low (10 μM) and high (1 mM) ATP concentrations (2 nM to 12 nM) , whereas BAY-888 shows a 15.75-fold shift (4 nM to 63 nM) . This smaller shift indicates that BAY-204 retains robust potency under cellular ATP concentrations (~1-5 mM), a critical feature for translating biochemical activity to cellular and in vivo contexts. Many ATP-competitive inhibitors experience pronounced potency loss at high ATP, limiting their utility in cell-based assays. The modest shift of BAY-204 suggests a favorable binding mode that competes less severely with intracellular ATP pools.

ATP-Competitive IC50 Shift Kinase Assay

Optimal Research and Procurement Applications for BAY-204


In Vivo Target Validation in FAM83-High Solid Tumors

For researchers investigating the therapeutic potential of CSNK1α inhibition in solid tumors, BAY-204 is the preferred chemical probe due to its oral bioavailability and demonstrated efficacy in FAM83-high xenograft models (HCT116, HT29, IM95, KU19-19) [1]. Unlike earlier CK1 inhibitors that lack in vivo activity, BAY-204 enables robust pharmacodynamic and efficacy studies in immunocompromised mice.

High-Throughput Screening and Cellular Assays Requiring Robust Target Engagement

BAY-204's high potency at physiological ATP concentrations (IC50 = 12 nM at 1 mM ATP) and exceptional purity (99.94%) make it ideally suited for high-throughput screening campaigns and detailed cellular mechanism-of-action studies . The compound's modest 6-fold shift in potency from low to high ATP ensures reliable target inhibition in cell-based assays where ATP levels are typically 1-5 mM.

Preclinical Combination Studies in Acute Myeloid Leukemia (AML)

Given the established role of CSNK1α in AML biology and the reported activity of BAY-204 in hematologic malignancy models [2], this compound is a strategic choice for combination therapy screens with standard-of-care agents (e.g., cytarabine, venetoclax) or emerging targeted therapies. Its favorable solubility profile (200 mg/mL in DMSO) facilitates formulation for in vivo combination dosing .

Structure-Activity Relationship (SAR) Studies on CSNK1α Inhibitors

BAY-204, as part of the tetrahydro-pyrrolopyridinone series, serves as a benchmark compound for SAR exploration [3]. Its 2-fold higher potency and 4-fold greater solubility compared to BAY-888 provide a clear baseline for evaluating new analogs. Researchers developing next-generation CSNK1α inhibitors can use BAY-204 as a positive control to assess improvements in potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.